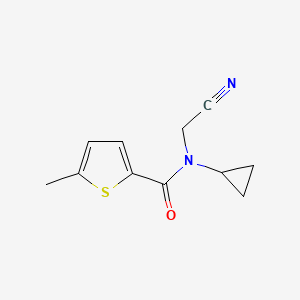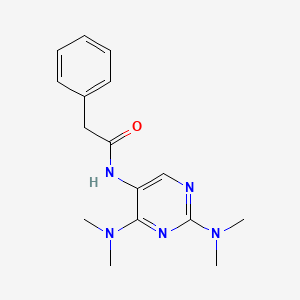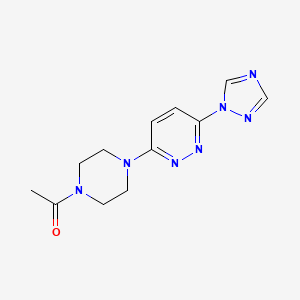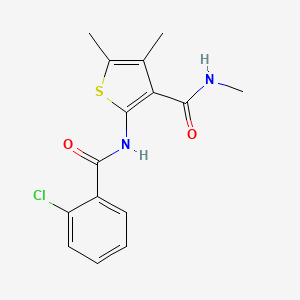
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide, also known as CT-3, is a synthetic cannabinoid. It was first synthesized in the 1970s by scientists at Pfizer. CT-3 is a potent agonist of the cannabinoid receptor CB1 and has been found to have potential therapeutic applications.
Mecanismo De Acción
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide acts as a potent agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the CB1 receptor leads to a variety of physiological effects, including analgesia, appetite stimulation, and sedation.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, as it can reduce pain sensitivity in animal models. N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has also been found to lower intraocular pressure, making it a potential treatment for glaucoma. Additionally, N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide in lab experiments is its potency as a CB1 agonist. This allows for the study of the effects of CB1 activation on a variety of physiological processes. However, one limitation of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide is its potential toxicity. Studies have shown that high doses of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide can lead to liver toxicity in animal models.
Direcciones Futuras
There are several potential future directions for the study of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide. One area of research could be the development of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide analogs with improved therapeutic properties and reduced toxicity. Additionally, further research could be conducted on the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide, including its use in the treatment of chronic pain and glaucoma. Finally, the effects of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide on other physiological processes could be studied, including its potential effects on appetite regulation and cognition.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide involves the reaction of 5-methylthiophene-2-carboxylic acid with cyanomethylcyclopropane in the presence of a base. The reaction results in the formation of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been studied for its potential therapeutic applications. It has been found to have analgesic properties and has been investigated for the treatment of chronic pain. N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has also been studied for its potential use in the treatment of glaucoma, as it has been found to lower intraocular pressure.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-2-5-10(15-8)11(14)13(7-6-12)9-3-4-9/h2,5,9H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQSHXZAINMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2634884.png)




![(4-((3-chlorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2634894.png)





![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2634903.png)
